4,6-dimethyl-1H-indole 4,6-dimethyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 75948-77-5
VCID: VC2354662
InChI: InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3
SMILES: CC1=CC(=C2C=CNC2=C1)C
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol

4,6-dimethyl-1H-indole

CAS No.: 75948-77-5

Cat. No.: VC2354662

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-1H-indole - 75948-77-5

Specification

CAS No. 75948-77-5
Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
IUPAC Name 4,6-dimethyl-1H-indole
Standard InChI InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3
Standard InChI Key WUCQJZHJZJSFLU-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=CNC2=C1)C
Canonical SMILES CC1=CC(=C2C=CNC2=C1)C

Introduction

Chemical Properties

Physical Properties

4,6-Dimethyl-1H-indole demonstrates specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 4,6-Dimethyl-1H-indole

PropertyValueReference
Molecular Weight145.20 g/mol
XLogP3-AA2.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Exact Mass145.089149355 Da

The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting balanced solubility characteristics with potential for both aqueous solubility and membrane permeability . This property is particularly significant for drug development considerations, as it influences absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates derived from this scaffold.

Electronic and Structural Features

The presence of methyl groups at positions 4 and 6 creates distinct electronic effects that differentiate 4,6-dimethyl-1H-indole from other indole derivatives. These electron-donating substituents increase the electron density in the aromatic system, enhancing the nucleophilicity of certain positions in the indole ring, particularly at C-3.

The indole nucleus contains several reactive sites:

  • The nitrogen atom (position 1) can undergo N-alkylation or N-acylation reactions

  • The C-3 position exhibits high nucleophilicity and readily participates in electrophilic substitution reactions

  • The methyl groups at positions 4 and 6 can potentially serve as sites for further functionalization

These electronic and structural features make 4,6-dimethyl-1H-indole a versatile building block for the synthesis of more complex molecules with specific biological activities.

Stability and Reactivity

Regarding stability, indoles generally demonstrate sensitivity to strong acidic conditions, which can lead to polymerization or decomposition. The methyl substituents at positions 4 and 6 likely provide additional stability through steric effects compared to unsubstituted indole. Under standard conditions, 4,6-dimethyl-1H-indole would be expected to maintain stability at room temperature when protected from light, air, and moisture.

The reactivity profile of 4,6-dimethyl-1H-indole is primarily governed by the electronic effects of the methyl substituents, which enhance electron density in the aromatic system. This electronic enrichment increases the susceptibility of the compound to electrophilic attack at specific positions, particularly C-3, making it a valuable intermediate for various synthetic transformations.

Synthesis Methods

Structural Modifications and Derivatives

Property4,6-Dimethyl-1H-indole4,6-Dimethyl-1H-indole-2-carboxylic acid
Molecular FormulaC10H11NC11H11NO2
Molecular Weight145.20 g/mol189.21 g/mol
Boiling PointNot provided415.6°C at 760 mmHg
DensityNot provided1.287 g/cm³
Flash PointNot provided205.1°C

The carboxylic acid derivative has been utilized in the synthesis of biologically active compounds, particularly those with antimicrobial properties against non-tuberculosis mycobacteria .

Biological Activities and Applications

Antimicrobial Properties

While direct biological activity data for 4,6-dimethyl-1H-indole itself is limited in the available search results, its derivatives have demonstrated significant antimicrobial properties. Specifically, substituted 4,6-dimethylindole-2-carboxamides have shown activity against non-tuberculosis mycobacteria (NTM) .

The search results indicate that: "Supporting this observation is the attainment of anti-NTM activity for smaller saturated cycloalkyl substitutions (table 2, compounds 25, 26, 27, 29, and 30) when the indole ring is dimethylated" . This suggests that the presence of methyl groups at positions 4 and 6 plays a crucial role in enhancing antimicrobial activity.

Comparative Analysis

Comparison with Structurally Related Compounds

To better understand the unique properties of 4,6-dimethyl-1H-indole, comparing it with structurally related compounds provides valuable insights:

Table 3: Structural and Property Comparison of 4,6-Dimethyl-1H-indole and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable Properties
4,6-Dimethyl-1H-indoleC10H11N145.20 g/molMethyl groups at positions 4 and 6Moderate lipophilicity (XLogP3-AA: 2.8)
4,6-Dimethyl-1H-indole-2-carboxylic acidC11H11NO2189.21 g/molAdditional carboxylic acid at position 2Boiling Point: 415.6°C; Density: 1.287 g/cm³
4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acidC11H13NO2191.23 g/molReduced (non-aromatic) pyrrole ringIncreased flexibility compared to fully aromatic analogs
4,6-dimethyl-1H-indazoleDifferent heterocyclic systemNot providedContains N-N bond in five-membered ringDiverse biological activities

The search results provide specific insights regarding these structural differences: "Electronic Effects: Methyl groups (4,6) in the target compound enhance electron density, contrasting with electron-withdrawing Cl substituents in 4,6-dichloro derivatives". These electronic differences significantly influence reactivity patterns and biological interactions.

Additionally, "Ring Saturation: The 2,3-dihydro modification reduces ring strain and increases flexibility compared to fully aromatic analogs like indole-5-carboxylic acid". This highlights how 4,6-dimethyl-1H-indole, with its fully aromatic character, would demonstrate different conformational properties compared to reduced derivatives.

Electronic and Steric Effects

The methyl substituents at positions 4 and 6 impart specific electronic and steric effects that distinguish 4,6-dimethyl-1H-indole from other indole derivatives:

These combined electronic and steric effects create a unique chemical environment that distinguishes 4,6-dimethyl-1H-indole from other indole derivatives and contributes to the specific biological activities observed in its derivatives.

Current Research and Future Directions

Recent Advances

Recent research involving 4,6-dimethyl-1H-indole and its derivatives has focused primarily on their antimicrobial properties. The study mentioned in the search results investigated "N-(3-ethyl-1-adamantyl)-4,6-dimethyl-1H-indole-2-carboxamide" and related compounds for their activity against non-tuberculosis mycobacteria .

The availability of 4,6-dimethyl-1H-indole from commercial sources, as indicated by search result , suggests ongoing interest in this compound for research purposes. The most recent listing shows the compound being available as of April 5, 2025 , indicating continued relevance in chemical research.

Future Research Directions

Several promising research directions could further expand our understanding and application of 4,6-dimethyl-1H-indole:

  • Expanded Structure-Activity Relationship Studies: More comprehensive investigation of how modifications to the 4,6-dimethyl-1H-indole scaffold affect biological activity could lead to more potent and selective compounds.

  • Improved Synthetic Methods: Development of more efficient, selective, and environmentally friendly methods for synthesizing 4,6-dimethyl-1H-indole and its derivatives remains an important area for research.

  • Mechanism of Action Studies: For derivatives with antimicrobial activity, elucidating the precise molecular mechanisms would provide valuable insights for rational drug design.

  • Expansion to Other Therapeutic Areas: While antimicrobial activity has been documented, exploration of activity in other therapeutic areas such as anti-inflammatory, anticancer, or neurological applications could reveal new potential uses.

  • Combination with Emerging Technologies: Integration of 4,6-dimethyl-1H-indole derivatives with emerging technologies such as targeted drug delivery systems could enhance their therapeutic potential.

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